(2S,3S)-2-acetamido-3-methylpentanamide (2S,3S)-2-acetamido-3-methylpentanamide
Brand Name: Vulcanchem
CAS No.: 56711-06-9
VCID: VC21538020
InChI: InChI=1S/C8H16N2O2/c1-4-5(2)7(8(9)12)10-6(3)11/h5,7H,4H2,1-3H3,(H2,9,12)(H,10,11)/t5-,7-/m0/s1
SMILES: CCC(C)C(C(=O)N)NC(=O)C
Molecular Formula: C12H17NO4S
Molecular Weight: 172.22 g/mol

(2S,3S)-2-acetamido-3-methylpentanamide

CAS No.: 56711-06-9

Cat. No.: VC21538020

Molecular Formula: C12H17NO4S

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

(2S,3S)-2-acetamido-3-methylpentanamide - 56711-06-9

CAS No. 56711-06-9
Molecular Formula C12H17NO4S
Molecular Weight 172.22 g/mol
IUPAC Name (2S,3S)-2-acetamido-3-methylpentanamide
Standard InChI InChI=1S/C8H16N2O2/c1-4-5(2)7(8(9)12)10-6(3)11/h5,7H,4H2,1-3H3,(H2,9,12)(H,10,11)/t5-,7-/m0/s1
Standard InChI Key OJLISTAWQHSIHL-VIFPVBQESA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CC=CS1)C(=O)O
SMILES CCC(C)C(C(=O)N)NC(=O)C
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=CS1)C(=O)O

Chemical Identity and Fundamental Properties

(2S,3S)-2-acetamido-3-methylpentanamide is an organic compound belonging to the class of amides, specifically derived from amino acids. It is structurally related to isoleucine, an essential amino acid, and is also known by its alternative name, Acetyl-L-isoleucine amide . The compound is characterized by a specific stereochemistry indicated in its name, with two stereogenic centers both in the "S" configuration.

The chemical identity of this compound is well-defined through various identification parameters:

  • CAS Registry Number: 56711-06-9

  • Molecular Formula: C₈H₁₆N₂O₂

  • Molecular Weight: 172.22 g/mol

  • Exact Mass: 172.121 g/mol

This compound contains an acetamido group at the C-2 position and a methyl branch at the C-3 position of a pentanamide backbone, with both chiral centers maintaining the S-configuration. The presence of both amide groups creates opportunities for hydrogen bonding, influencing its solubility and potential interactions with biological systems.

Physical and Thermodynamic Properties

The physical characteristics of (2S,3S)-2-acetamido-3-methylpentanamide are crucial for understanding its behavior in various experimental conditions and applications. These properties determine its handling, storage requirements, and behavior in solution.

Tabulated Physical Properties

PropertyValueReference
Physical StateSolid
Density1.024 g/cm³
Boiling Point393.2°C at 760 mmHg
Flash Point191.6°C
PSA (Polar Surface Area)72.19
LogP1.11370
Index of Refraction1.462
Recommended Storage2-8°C

The compound has a relatively high boiling point (393.2°C) which indicates significant intermolecular forces, likely due to the hydrogen bonding capabilities of its amide groups . Its LogP value of approximately 1.11 suggests moderate lipophilicity, balancing hydrophobic and hydrophilic characteristics . This balanced profile may contribute to its potential for crossing biological membranes while maintaining some water solubility.

Stereochemistry and Structural Significance

The stereochemistry of (2S,3S)-2-acetamido-3-methylpentanamide is a defining feature that significantly influences its biological activity and chemical behavior. The compound contains two stereogenic centers at C-2 and C-3 positions, both with the "S" configuration.

This specific stereochemical arrangement distinguishes it from its diastereomers and enantiomers, which would display different physical properties and biological activities. The (2S,3S) configuration closely relates to the natural L-isoleucine amino acid, from which this compound is derived. This stereochemical similarity to natural amino acids likely contributes to its recognition by biological systems and potential enzymatic interactions.

The three-dimensional arrangement of substituents around these chiral centers creates a specific spatial orientation that can be crucial for molecular recognition events, such as receptor binding or enzyme interactions. Such stereochemical precision is often essential for biological activity, as biological systems frequently display high stereoselectivity.

Synthesis Methods

Several approaches exist for synthesizing (2S,3S)-2-acetamido-3-methylpentanamide, with most methods starting from appropriate amino acid derivatives and requiring careful control of reaction conditions to maintain stereochemical integrity.

Biological Properties and Applications

(2S,3S)-2-acetamido-3-methylpentanamide exhibits unique biological properties due to its specific stereochemistry and functional groups. Its structural similarity to isoleucine suggests potential interactions with biological systems that recognize or process amino acids.

Interaction Studies and Molecular Binding

Interaction studies involving (2S,3S)-2-acetamido-3-methylpentanamide focus on its binding affinity with various biological targets. These studies aim to understand how the compound interacts at the molecular level, which can inform its potential applications in biochemical research or pharmaceutical development.

The presence of amide groups in the molecule provides hydrogen bond donors and acceptors, facilitating interactions with protein binding sites. Additionally, the alkyl side chain contributes hydrophobic interactions that can be significant for binding pocket occupation.

Research in this area often involves techniques such as:

  • X-ray crystallography to determine bound structures

  • Isothermal titration calorimetry to measure binding energetics

  • Surface plasmon resonance to assess binding kinetics

  • NMR spectroscopy to map interaction surfaces

Similar compounds have been utilized in mapping ligand interactions with proteins. For instance, search result mentions related compounds being used to map the binding sites of bromodomain proteins, suggesting potential applications for our compound of interest in similar contexts.

Comparison with Similar Compounds

(2S,3S)-2-acetamido-3-methylpentanamide stands out due to its specific stereochemistry and functional groups, which confer unique biochemical properties compared to similar compounds. Understanding these differences is crucial for structure-activity relationship studies and rational molecular design.

Analytical Characterization

Proper characterization of (2S,3S)-2-acetamido-3-methylpentanamide is essential for confirming its identity, assessing its purity, and validating its structure. While the search results don't provide a complete analytical profile, we can infer typical characterization methods based on similar compounds.

Spectroscopic Data

For compounds of this class, typical analytical data includes:

  • NMR Spectroscopy: Both ¹H and ¹³C NMR would provide confirmation of structure

    • Key signals would include those from the methyl groups, the acetyl methyl, methine protons at the stereogenic centers, and amide NH protons

  • Mass Spectrometry: Expected to show a molecular ion peak at m/z 172.12 [M+H]⁺

  • IR Spectroscopy: Would exhibit characteristic amide bands

    • Typically around 3300 cm⁻¹ (N-H stretch)

    • 1650-1690 cm⁻¹ (C=O stretch)

    • 1510-1560 cm⁻¹ (N-H bend)

  • Optical Rotation: As a chiral molecule, it would exhibit specific optical rotation that could be used to confirm stereochemical purity

Future Research Perspectives

Future research on (2S,3S)-2-acetamido-3-methylpentanamide holds promise in several directions, building upon the current understanding of its properties and potential applications.

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